1-Cyclopropyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid
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Overview
Description
1-CYCLOPROPYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is often used in the treatment of various bacterial infections. Its unique structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine to form an intermediate, which is then cyclized to form the quinolone core.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature conditions, and specific catalysts to facilitate the various steps in the synthesis. The final product is typically purified using crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOPROPYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at specific positions on the quinolone core .
Scientific Research Applications
1-CYCLOPROPYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, ultimately leading to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV .
Comparison with Similar Compounds
Comparison with Other Quinolones: 1-CYCLOPROPYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substitutions on the quinolone core, which enhance its antibacterial activity and spectrum. Similar compounds include:
Ciprofloxacin: Another quinolone with a similar mechanism of action but different substitutions.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
These comparisons highlight the unique structural features and enhanced activity of 1-CYCLOPROPYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]-3-METHYLPIPERAZINO}-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID, making it a valuable compound in the field of antibacterial research.
Properties
Molecular Formula |
C26H26F2N4O4S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H26F2N4O4S/c1-14-12-30(9-10-31(14)26(37)29-20-6-4-3-5-18(20)27)22-19(28)11-16-21(24(22)36-2)32(15-7-8-15)13-17(23(16)33)25(34)35/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,29,37)(H,34,35) |
InChI Key |
GLFHZDRJFZWIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=S)NC2=CC=CC=C2F)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
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